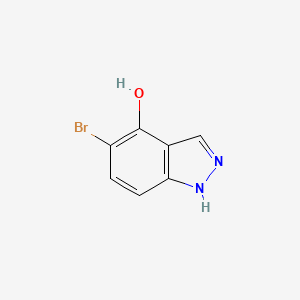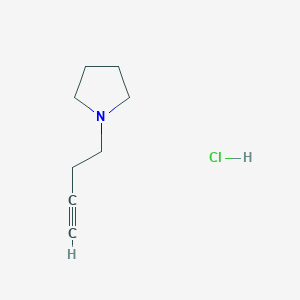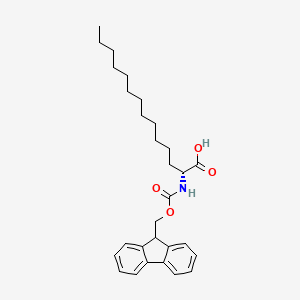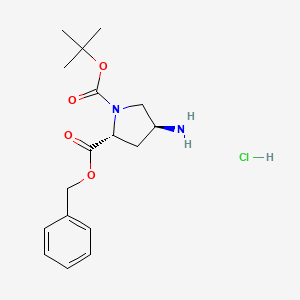![molecular formula C19H28N2O6 B8097124 3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)
3,5-Bis[(boc-amino)methyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(boc-amino)methyl]-benzoic acid is a chemical compound with the molecular formula C19H28N2O6. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to the benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(boc-amino)methyl]-benzoic acid typically involves the protection of amino groups with Boc groups, followed by the introduction of these protected amino groups onto the benzoic acid core. One common method involves the reaction of 3,5-dibromomethylbenzoic acid with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(boc-amino)methyl]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amino groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotected Amino Benzoic Acid: Removal of Boc groups yields 3,5-diaminomethylbenzoic acid.
Coupled Products: Depending on the coupling partners, various substituted benzoic acids can be formed.
Scientific Research Applications
3,5-Bis[(boc-amino)methyl]-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules.
Bioconjugation: The amino groups can be used to attach biomolecules for various applications in biology and medicine.
Mechanism of Action
The mechanism of action of 3,5-Bis[(boc-amino)methyl]-benzoic acid is primarily related to its ability to undergo deprotection and coupling reactions. The Boc groups protect the amino groups during synthetic transformations, and their removal exposes the reactive amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminomethylbenzoic Acid: The deprotected form of 3,5-Bis[(boc-amino)methyl]-benzoic acid.
3,5-Dibromomethylbenzoic Acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of Boc-protected amino groups, which provide stability and facilitate various synthetic transformations. The compound’s versatility in organic synthesis and medicinal chemistry makes it a valuable tool for researchers.
Properties
IUPAC Name |
3,5-bis[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-10-12-7-13(9-14(8-12)15(22)23)11-21-17(25)27-19(4,5)6/h7-9H,10-11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPXPFRPNEYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8097054.png)











